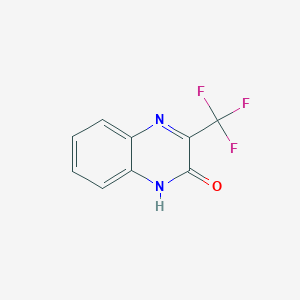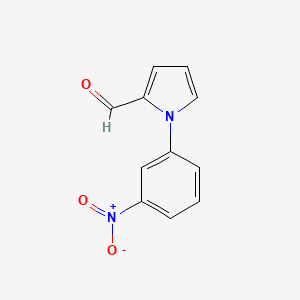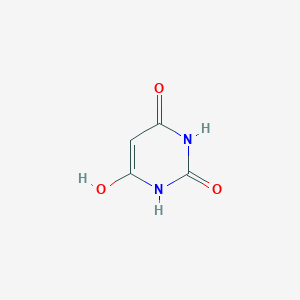
Pyrimidine-2,4,6-triol
説明
Pyrimidine-2,4,6-triol is a useful research compound. Its molecular formula is C4H4N2O3 and its molecular weight is 128.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Radiotracer Development
Pyrimidine-2,4,6-triones, specifically the radiofluorinated variants, have been identified as potential radiotracers for positron emission tomography (PET). These compounds target matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix and the processing of bioactive molecules. This property makes them suitable for visualizing diseases like cancer, atherosclerosis, and stroke through PET imaging, offering a noninvasive method to study disease progression (Schrigten et al., 2012).
Catalytic Applications
Pyrimidine-2,4,6-trione derivatives, particularly when complexed with copper(II), have demonstrated catalytic activities. These complexes are used in the oxidation processes, such as the peroxidative oxidation of cyclohexane. The copper complexes show moderate activity under mild conditions, indicating their potential use in industrial applications (Fırıncı, 2019).
Antioxidant Agent Synthesis
Research has been conducted on synthesizing and optimizing the synthesis of pyrimido[4,5-d]pyrimidine derivatives, demonstrating significant antioxidant activities. These compounds are synthesized using iodine catalysts, and their antioxidant properties are measured to identify the most effective compounds (Cahyana et al., 2020).
Medicinal Chemistry and Drug Design
Pyrimidine-2,4,6-triones are recognized as valuable scaffolds in drug development due to their biological significance and structural resemblance to vital biological compounds like nucleotides. They are central to the structure of various bioactive compounds, from antibiotics to vitamins, and play a crucial role in synthesizing compounds with anticancer and antiviral properties. These derivatives are actively explored for their potential in treating various diseases (Kumar et al., 2019).
作用機序
Target of Action
Pyrimidine-2,4,6-triol, also known as 6-hydroxy-1H-pyrimidine-2,4-dione, has been identified as a new class of metalloprotease inhibitors . Its primary targets are matrix metalloproteinases (MMPs), a family of zinc endopeptidases that have been implicated in various disease processes . This compound is particularly specific for a small subgroup of MMPs, namely the gelatinases (MMP-2 and MMP-9) .
Mode of Action
The mode of action of this compound involves its interaction with its targets, the MMPs. The pyrimidinetrione template of the compound is used as the zinc-chelating moiety . The substituents of this compound have been optimized to yield inhibitors comparable in their inhibition efficiency of matrix metalloproteinases to hydroxamic acid derivatives such as batimastat .
Biochemical Pathways
The action of this compound affects the biochemical pathways involving MMPs. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes such as embryogenesis, tissue remodeling, and wound healing . By inhibiting MMPs, this compound can potentially affect these processes.
Result of Action
The result of the action of this compound is the inhibition of MMPs, particularly the gelatinases MMP-2 and MMP-9 . This can lead to changes in the breakdown of the extracellular matrix, affecting processes such as tissue remodeling and wound healing .
生化学分析
Biochemical Properties
Pyrimidine-2,4,6-triol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. One of the key interactions involves matrix metalloproteinases, a family of zinc-dependent endopeptidases. This compound acts as an inhibitor for these enzymes, particularly targeting gelatinases such as MMP-2 and MMP-9 . This inhibition is achieved through the chelation of zinc ions, which are essential for the catalytic activity of these enzymes. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing their activity and thus affecting various metabolic pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of matrix metalloproteinases by this compound can lead to reduced extracellular matrix degradation, impacting cell migration and invasion . Furthermore, its interaction with cytochrome P450 enzymes can alter the metabolism of drugs and other xenobiotics, affecting cellular detoxification processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to the active site of matrix metalloproteinases, chelating the zinc ions required for their enzymatic activity . This binding inhibits the catalytic function of the enzymes, preventing the degradation of extracellular matrix components. Additionally, this compound can modulate the activity of cytochrome P450 enzymes by binding to their active sites, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation . These effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits matrix metalloproteinases and modulates cytochrome P450 enzyme activity without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and reduction . This metabolism can affect the levels of various metabolites and influence metabolic flux. Additionally, this compound can impact the activity of other enzymes involved in nucleotide synthesis and degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via organic anion transporters and distributed to various tissues, including the liver and kidneys . Its localization and accumulation can influence its activity and potential therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, further modulating its biochemical effects.
特性
IUPAC Name |
6-hydroxy-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEJPUMJAQFCBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333602 | |
| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223674-01-9 | |
| Record name | 6-Hydroxypyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)


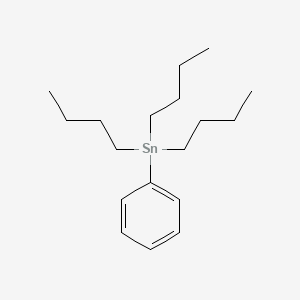
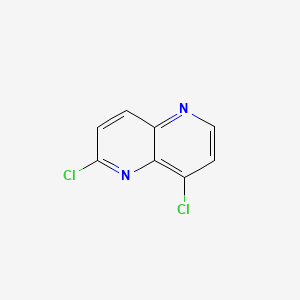





![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)
